Corynantheidal

Description

Corynantheidal is a chemical compound related to a significant class of natural products known as Corynanthe alkaloids. These alkaloids are a diverse group of indole (B1671886) alkaloids primarily found in plants from the Rubiaceae and Apocynaceae families, including Corynanthe, Rauvolfia, and Mitragyna species. wikidata.orgnih.govwikipedia.orgwikipedia.orgwikipedia.orgnih.gov While this compound itself may serve as a precursor or be structurally related, the derived alkaloids exhibit a range of in vitro biological activities and interact with various molecular targets. Research into these derived compounds focuses on understanding their mechanisms of action at a molecular level and evaluating their potential through in vitro biological investigations.

Structure

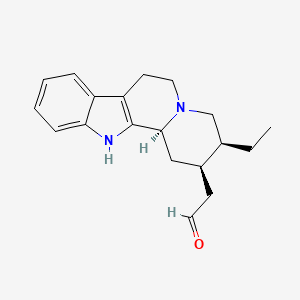

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24N2O |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2-[(2R,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]acetaldehyde |

InChI |

InChI=1S/C19H24N2O/c1-2-13-12-21-9-7-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14(13)8-10-22/h3-6,10,13-14,18,20H,2,7-9,11-12H2,1H3/t13-,14+,18+/m1/s1 |

InChI Key |

DSEOMGZLHGEUMX-GLJUWKHASA-N |

Isomeric SMILES |

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1CC=O)NC4=CC=CC=C34 |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1CC=O)NC4=CC=CC=C34 |

Origin of Product |

United States |

Molecular Mechanisms of Corynantheidal Derived Alkaloids

Corynantheidal-derived alkaloids exert their biological effects through interactions with a variety of molecular targets, most notably receptors and enzymes. The specific molecular mechanism is dependent on the individual alkaloid's structure.

Many Corynanthe alkaloids, such as yohimbine (B192690) and rauwolscine (B89727) (isoyohimbine), are known to interact with adrenergic receptors. Yohimbine, for instance, acts predominantly as an α2-adrenoceptor antagonist. nih.govwikipedia.org Rauwolscine is also primarily an α2-adrenergic receptor antagonist but has shown activity as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors in vitro. wikipedia.org Ajmalicine (also known as raubasine (B4998273) or δ-yohimbine) acts as an α1-adrenergic receptor antagonist with preferential action over α2-adrenergic receptors. wikipedia.org

Beyond adrenergic receptors, some Corynanthe alkaloids have demonstrated interactions with other targets. Certain indole (B1671886) alkaloids, including those related to the Corynanthe type like mitragynine (B136389) and its analogs, have shown affinity for opioid receptors, particularly the mu opioid receptor, acting as agonists in in vitro assays. acs.orgjst.go.jpnih.gov Some alkaloids have also been investigated for their effects on enzymes, such as cytochrome P450 (CYP) enzymes and acetylcholinesterase (AChE). wikipedia.orgresearchgate.netfrontiersin.orgnih.govnih.gov Ajmalicine is a strong inhibitor of the CYP2D6 liver enzyme. wikipedia.org In vitro studies have also explored the inhibitory potential of alkaloids on matrix metalloproteinase-9 (MMP-9). lpubatangas.edu.ph

In Vitro Biological Investigations

In vitro studies are crucial for elucidating the biological activities of Corynantheidal-derived alkaloids and their underlying molecular mechanisms. These investigations often utilize cell-based assays, biochemical assays, and receptor binding studies. umich.educreative-bioarray.comolemiss.eduwikipedia.org

Cell-based assays are employed to assess various effects, including cytotoxicity against cancer cell lines. For example, some corynantheine (B231211) alkaloids have demonstrated cytotoxic effects against HepG2 liver cancer cells in vitro. In vitro studies have also indicated that certain derivatives exhibit significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2).

Biochemical assays are used to evaluate the modulation of enzyme activity. Studies have investigated the inhibitory effects of alkaloids on enzymes like acetylcholinesterase and butyrylcholinesterase, relevant to neurodegenerative diseases. researchgate.netnih.gov In vitro enzyme inhibition assays have shown that some indole (B1671886) analogs exhibit moderate to good inhibitory activities against AChE and BChE enzymes. researchgate.net Furthermore, the impact of these alkaloids on cytochrome P450 enzymes, important for drug metabolism, has been studied in vitro to understand potential drug-drug interactions. frontiersin.orgnih.gov

Receptor binding assays are fundamental in determining the affinity and efficacy of this compound-derived alkaloids at specific receptors. umich.educreative-bioarray.comolemiss.eduwikipedia.org These assays, often using radioligands, quantify the binding of alkaloids to receptors like adrenergic receptors and opioid receptors. wikipedia.orgwikipedia.orgfrontiersin.orgresearchgate.net For instance, in vitro displacement assays have been used to determine the binding affinity of alkaloids like paynantheine, speciogynine, mitragynine (B136389), and speciociliatine (B128378) at the human 5-HT1A receptor. frontiersin.org

Specific Corynantheidal Derived Alkaloids and Their in Vitro Profiles

Several Corynantheidal-derived alkaloids have been the subject of in vitro investigations, revealing distinct molecular and biological profiles.

Yohimbine (B192690): A well-studied alkaloid, yohimbine is known for its in vitro activity as an α2-adrenergic receptor antagonist. nih.govwikipedia.orgguidetopharmacology.org It also shows moderate affinity for α1-adrenergic, 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, 5-HT2B, and dopamine (B1211576) D2 receptors, acting as an antagonist at several of these. wikipedia.org

Rauwolscine (B89727) (Isoyohimbine, α-yohimbine): A stereoisomer of yohimbine, rauwolscine also acts predominantly as an α2-adrenergic receptor antagonist in vitro. wikipedia.org It has been shown to function as a 5-HT1A receptor partial agonist and 5-HT2A and 5-HT2B receptor antagonist. wikipedia.org

Ajmalicine (Raubasine, δ-yohimbine): This alkaloid demonstrates in vitro activity as an α1-adrenergic receptor antagonist with preference over α2-adrenergic receptors. wikipedia.org It is also a potent inhibitor of the CYP2D6 enzyme in vitro. wikipedia.org

Mitragynine (B136389) and Analogs: Alkaloids found in Mitragyna speciosa, structurally related to the Corynanthe type, have been investigated for their opioid receptor activity. acs.orgjst.go.jp In vitro studies, including [35S]GTPγS assays, have shown that mitragynine and its analogs can act as potent agonists at the mu opioid receptor. acs.org They have also been studied for their inhibition of CYP enzymes, including CYP2D6 and CYP1A2, in vitro. frontiersin.org

Data Tables

In vitro studies provide quantitative data regarding the potency and efficacy of Corynantheidal-derived alkaloids. Examples of such data include IC50 values for enzyme inhibition and Ki values for receptor binding affinity.

| Compound | In Vitro Activity | Target/Enzyme | IC50 or Ki Value | Reference |

| Ajmalicine | α1-adrenergic receptor antagonism | α1-adrenergic receptor | 3.30 nM (binding affinity) | wikipedia.org |

| Ajmalicine | CYP2D6 inhibition | CYP2D6 | Potent inhibitor | wikipedia.org |

| Rauwolscine (B89727) | α2-adrenergic receptor antagonism | α2-adrenergic receptor | Predominant antagonist | wikipedia.org |

| Rauwolscine | 5-HT1A receptor partial agonism | 5-HT1A receptor | Partial agonist | wikipedia.org |

| Rauwolscine | 5-HT2A and 5-HT2B receptor antagonism | 5-HT2A, 5-HT2B receptors | Antagonist | wikipedia.org |

| Yohimbine (B192690) | α2-adrenergic receptor antagonism | α2-adrenergic receptor | High affinity | wikipedia.orgguidetopharmacology.org |

| Yohimbine | Binding affinity at various receptors | Multiple receptors | See text | wikipedia.org |

| Mitragynine (B136389) | Mu opioid receptor agonism | Mu opioid receptor | Potent agonist | acs.org |

| Mitragynine | CYP2D6 inhibition | CYP2D6 | 1.1 to 13 µM (Ki) | frontiersin.org |

| Mitragynine | CYP1A2 inhibition | CYP1A2 | Ki > plasma concentration | frontiersin.org |

| Paynantheine | Binding affinity at human 5-HT1A receptor | 5-HT1A receptor | 32 nM (Ki) | frontiersin.org |

| Speciogynine | Binding affinity at human 5-HT1A receptor | 5-HT1A receptor | 39 nM (Ki) | frontiersin.org |

| Tetrahydroalstonine | Binding affinity at human 5-HT2A receptor | 5-HT2A receptor | 2.6 μM (Ki) | frontiersin.org |

| Alkaloid Analog 4b | Acetylcholinesterase (AChE) inhibition | AChE | 0.648 µM (IC50) | researchgate.net |

| Alkaloid Analog 4b | Butyrylcholinesterase (BChE) inhibition | BChE | 0.745 µM (IC50) | researchgate.net |

| A. leptopus alkaloid extract | Matrix metalloproteinase-9 (MMP-9) inhibition | MMP-9 | 115.8 µg/mL (IC50) | lpubatangas.edu.ph |

Conclusion

Receptor Binding and Functional Selectivity Studies (In Vitro)

In vitro studies have investigated the interaction of this compound and related compounds with opioid receptor subtypes and their subsequent functional effects.

Engagement with Opioid Receptor Subtypes (e.g., μ-opioid receptor agonism, δ-opioid receptor antagonism)

Studies involving analogs of corynantheidine (B1225087), a class of compounds related to this compound, have demonstrated engagement with opioid receptors. For instance, mitragynine (B136389) pseudoindoxyl and its corresponding corynantheidine analogs have shown promise as potent analgesics with a mechanism of action that includes μ-opioid receptor agonism and δ-opioid receptor antagonism in vitro. nih.gov The μ-opioid receptor (MOR) is a primary target for many opioid analgesics. frontiersin.orgnih.gov The δ-opioid receptor (DOR) is another opioid receptor subtype. nih.govnih.gov Some research suggests that the μ and δ opioid receptors can form heterodimers (MDOR), which may play a role in modulating opioid-induced analgesia. nih.govplos.org

Radioligand binding assays are commonly used in vitro to determine the affinity of compounds for different opioid receptor subtypes (μ, δ, and κ). frontiersin.orgmdpi.commdpi.com These assays typically involve incubating cell membranes expressing human recombinant opioid receptors with a radiolabeled ligand specific for a particular receptor subtype, in the presence or absence of the test compound. frontiersin.orgmdpi.com The displacement of the radioligand by the test compound provides information about its binding affinity. frontiersin.orgmdpi.com

G-Protein Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). nih.govbiorxiv.orgmdpi.com Upon agonist binding, activated opioid receptors can initiate intracellular signaling cascades through these G proteins. The activation of G proteins can be measured in vitro using functional assays such as the [(35)S]GTPγS binding assay. nih.govmdpi.com This assay quantifies the binding of the non-hydrolyzable GTP analog, [(35)S]GTPγS, to activated G proteins, providing a measure of receptor-mediated G protein activation. nih.govmdpi.com

In vitro studies using [(35)S]GTPγS assays have shown that certain corynantheidine analogs are potent agonists at the μ-opioid receptor, indicating their ability to activate G-protein signaling through this receptor subtype. nih.gov Activation of the G-protein pathway is often associated with the desired analgesic effects of opioids. frontiersin.orgmdpi.com

β-Arrestin Recruitment Profiles (In Vitro)

In addition to G-protein coupling, activated GPCRs, including opioid receptors, can also recruit β-arrestins. frontiersin.orgmdpi.comnih.gov Beta-arrestin recruitment is involved in receptor desensitization, internalization, and the activation of alternative signaling pathways. frontiersin.orgnih.govuniversiteitleiden.nl In vitro assays, such as the PathHunter® β-arrestin recruitment assay, are used to measure the ability of a compound to promote the interaction between a receptor and β-arrestin. mdpi.comnih.govuniversiteitleiden.nl These assays often utilize enzyme fragment complementation technology to generate a detectable signal upon β-arrestin recruitment to the receptor. nih.govuniversiteitleiden.nl

Studies on corynantheidine analogs have investigated their ability to recruit β-arrestin-2. nih.gov Some analogs that showed potent agonism in G-protein signaling assays at the μ-opioid receptor failed to recruit β-arrestin-2 in vitro. nih.gov This differential engagement of signaling pathways (G-protein activation without significant β-arrestin recruitment) is referred to as G-protein bias or functional selectivity and is an area of interest in opioid research, as it may potentially lead to compounds with reduced side effects compared to unbiased agonists. frontiersin.orgmdpi.com

Here is a summary of in vitro receptor binding and functional selectivity findings for some this compound-related compounds:

| Compound Class | Opioid Receptor Engagement (In Vitro) | G-Protein Signaling (In Vitro) | β-Arrestin Recruitment (In Vitro) | Reference |

| Corynantheidine Analogs | μ-opioid receptor agonism, δ-opioid receptor antagonism | Potent agonists at μ-opioid receptor | Failed to recruit β-arrestin-2 | nih.gov |

| Rubiscolins (δ-selective) | Selective δ-opioid receptor agonists, partial agonism at μ/δ dimers | G-protein biased δ-opioid receptor agonists | Lower β-arrestin recruitment compared to G-protein activation | mdpi.com |

In Vitro Studies on Cellular Pathways Modulated by this compound Derivatives

Beyond direct receptor interactions, in vitro studies explore how this compound derivatives influence various cellular pathways, including those involved in inflammation and metabolism.

Anti-inflammatory Mechanism Investigations (e.g., IκBα ubiquitination)

Inflammation is a complex biological response involving various signaling pathways. nih.govmdpi.comfrontiersin.org The NF-κB signaling pathway is a key regulator of inflammation, controlling the expression of numerous pro-inflammatory mediators. nih.govmdpi.comembopress.org In the canonical NF-κB pathway, the inhibitor protein IκBα sequesters NF-κB in the cytoplasm. mdpi.comembopress.org Upon activation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. mdpi.comembopress.orgnih.govnih.gov The degradation of IκBα allows NF-κB to translocate to the nucleus and activate target genes. mdpi.comembopress.org

Research on dihydrocorynantheol, a derivative related to this compound, has indicated anti-inflammatory effects in vitro. Specifically, studies have demonstrated that dihydrocorynantheol can inhibit the NF-κB signaling pathway, resulting in reduced production of pro-inflammatory mediators such as IL-1β and TNF-α. While the direct effect of this compound or its derivatives on IκBα ubiquitination is not explicitly detailed in the provided search results, the inhibition of the NF-κB pathway by a derivative like dihydrocorynantheol suggests potential modulation at various points in this cascade, including the regulation of IκBα degradation. mdpi.comembopress.orgnih.govnih.gov In vitro ubiquitination assays can be used to study the process of protein ubiquitination, including that of IκBα. nih.govchinbullbotany.com

Enzyme Inhibition Profiles (e.g., cytochrome P450 enzymes)

Cytochrome P450 (CYP450) enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs and other xenobiotics in the liver. nih.govevotec.com Inhibition of CYP450 enzymes by a compound can affect the metabolic clearance of co-administered drugs, potentially leading to drug-drug interactions. nih.govevotec.comnih.govbiomolther.org In vitro CYP450 inhibition assays are commonly used during drug discovery and development to assess the potential of a compound to inhibit the activity of specific CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4). evotec.comnih.govnih.govbioivt.com These assays typically involve incubating the test compound with human liver microsomes or recombinant human CYP450 enzymes and isoform-specific probe substrates. evotec.comnih.gov The inhibition of the metabolism of the probe substrate is then measured to determine the inhibitory potency (e.g., IC50 or Ki value) of the test compound. evotec.comnih.govnih.gov

While the provided search results discuss CYP450 inhibition in general and in the context of other compounds nih.govevotec.comnih.govbiomolther.orgnih.govbioivt.com, there is no specific information detailing the in vitro CYP450 inhibition profile of this compound itself or its direct derivatives. However, given that this compound is a natural product, it is plausible that studies investigating its metabolic fate and potential for enzyme interactions would be conducted as part of a comprehensive pharmacological evaluation.

Here is a table summarizing information related to in vitro studies on cellular pathways:

| Pathway/Target | Modulating Compound Class | In Vitro Effect | Relevant Mechanism/Notes | Reference |

| NF-κB Signaling Pathway | Dihydrocorynantheol | Inhibition, reduced production of IL-1β and TNF-α | Suggests modulation of inflammatory cascade, potentially involving IκBα degradation. | |

| Cytochrome P450 Enzymes | Not specifically reported for this compound or its direct derivatives | Inhibition potential is generally assessed in drug discovery and development. | Key enzymes in drug metabolism; inhibition can lead to drug-drug interactions. | evotec.com |

| IκBα Ubiquitination | Not specifically reported for this compound or its direct derivatives | Process involved in NF-κB activation. | Phosphorylation of IκBα targets it for ubiquitination and degradation. mdpi.comembopress.orgnih.govnih.gov | mdpi.comembopress.orgnih.govnih.gov |

Mechanistic Insights into Other Biological Activities (In Vitro)

Anti-parasitic Activity (e.g., against Leishmania promastigotes)

Research has indicated that corynanthe alkaloids, including corynantheidine and related compounds, exhibit pronounced activity against Leishmania major promastigotes in vitro. researchgate.net Studies have reported IC50 values for these alkaloids at the micromolar level. researchgate.net For instance, corynantheidine and two synthetic racemic derivatives were tested against Leishmania species, showing activity with IC50 values ranging between 0.7 and 2.8 µM. ub.edu

While specific detailed mechanistic insights for this compound's anti-leishmanial activity against promastigotes are not extensively detailed in the search results, the activity observed with related corynanthe alkaloids suggests potential interactions with essential biological processes in the parasite. Leishmania promastigotes, the flagellated stage transmitted by sandflies, differentiate into amastigotes within host macrophages. frontiersin.orguni-wuerzburg.de The survival of Leishmania within the host involves mechanisms to evade the host's defense systems, including the inhibition of phagolysosome biogenesis by promastigotes upon internalization by macrophages. frontiersin.org The promastigote surface glycolipid lipophosphoglycan (LPG) plays a significant role in this process. frontiersin.org

Studies on other compounds with anti-leishmanial activity against promastigotes have explored various mechanisms, such as altering mitochondrial membrane potential, inducing reactive oxygen species production, and affecting the cell cycle. nih.govnih.govfrontiersin.org While these mechanisms have been observed with different classes of compounds, further research is needed to specifically elucidate the precise molecular targets and pathways through which this compound exerts its effects on Leishmania promastigotes in vitro.

The observed in vitro activity of corynantheine (B231211) alkaloids against Leishmania major promastigotes, with IC50 values in the micromolar range, highlights the potential of this class of compounds as starting points for the development of new anti-leishmanial agents. researchgate.net

In Vitro Activity of Selected Corynanthe Alkaloids Against Leishmania major Promastigotes

| Compound | IC50 (µM) |

| Corynantheidine | Micromolar level researchgate.net |

| Corynantheidine and synthetic derivatives | 0.7 - 2.8 ub.edu |

Note: Specific IC50 for this compound was not explicitly found, but activity of related alkaloids is reported.

Advanced Analytical Chemistry Methodologies for Corynantheidal Research

Mass Spectrometry (MS) Techniques for Structural Annotation and Fragmentation Analysis

Mass spectrometry is a fundamental tool in the analysis of corynantheidal, providing critical information about its molecular weight and facilitating structural characterization through fragmentation analysis savemyexams.compressbooks.pub. By measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS can confirm the molecular formula and provide insights into the compound's structural subunits savemyexams.compressbooks.pub.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-mass spectrometry (LC-MS/MS) is widely employed for the analysis of this compound, particularly in complex mixtures such as plant extracts. LC separates the components of a sample based on their differential interactions with a stationary phase and a mobile phase, while the coupled MS/MS provides detailed structural information by fragmenting selected ions nih.govresearchgate.netnationalmaglab.org. This hyphenated technique allows for the sensitive and selective detection and identification of this compound within a matrix containing numerous other compounds nih.govresearchgate.net.

LC-MS/MS is invaluable for the dereplication of known compounds and the tentative identification of this compound based on its characteristic retention time and mass spectral data, including the molecular ion and key fragmentation ions. Studies have utilized UPLC-MS/MS, a high-resolution variant of LC-MS/MS, for the simultaneous quantification of alkaloids, which could be applied to this compound analysis researchgate.net. The use of accurate mass measurements and characteristic fragmentation patterns in MS/MS experiments is essential for confirming the identity of this compound savemyexams.compressbooks.pub.

Molecular Networking for Metabolite Identification

Molecular networking is a powerful cheminformatics approach that utilizes MS/MS data to visually organize complex datasets and facilitate the identification of related compounds, including this compound nih.govchemrxiv.orguliege.be. By comparing the fragmentation patterns of different ions, molecular networking creates a graphical representation where nodes represent individual ions (putative compounds) and edges connect ions with similar fragmentation spectra nih.govchemrxiv.orguliege.be.

This technique has been successfully applied in the study of monoterpene indole (B1671886) alkaloids (MIAs), the class to which this compound belongs nih.govrsc.org. This compound has been identified within molecular networks generated from plant extracts, often clustered with structurally related alkaloids nih.govuliege.be. Molecular networking aids in the rapid dereplication of known compounds and helps prioritize unknown but related structures for further investigation nih.govchemrxiv.orguliege.be. Integration with in silico prediction tools and spectral libraries enhances the ability to annotate nodes in the network, improving the confidence in identifying this compound and discovering novel related metabolites nih.govchemrxiv.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds like this compound openaccessjournals.compitt.eduslideshare.net. By analyzing the interaction of atomic nuclei (such as ¹H and ¹³C) with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the connectivity, functional groups, and spatial arrangement of atoms within the molecule openaccessjournals.compitt.eduslideshare.net.

One-dimensional NMR experiments (e.g., ¹H NMR and ¹³C NMR) provide initial information on the number and types of hydrogen and carbon atoms and their chemical environments slideshare.netlibretexts.org. Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY/ROESY, are crucial for establishing through-bond and through-space correlations between nuclei, allowing for the complete assignment of signals and the confirmation of the molecular structure of this compound libretexts.orgethz.ch.

NMR can also be used for the quantitative analysis of this compound, although it is generally less sensitive than MS-based methods. Quantitative NMR (qNMR) involves carefully measuring the integrated signal areas in a spectrum, which are directly proportional to the number of nuclei giving rise to those signals. By using an internal standard of known concentration, the concentration of this compound in a sample can be determined. NMR is also essential for confirming the purity of isolated this compound samples .

Chiral Analytical Methods for Enantiomeric Purity Assessment

This compound, possessing multiple stereocenters, can exist as different stereoisomers, including enantiomers . The biological activity and pharmacological properties of chiral compounds can vary significantly between enantiomers wikipedia.org. Therefore, assessing the enantiomeric purity of this compound is crucial, particularly if it is intended for biological evaluation or synthesis studies wikipedia.orgub.edu.

Chiral analytical methods, primarily chiral chromatography, are employed for this purpose wikipedia.org. Chiral stationary phases are used in techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) to separate enantiomers based on their differential interactions with the chiral stationary phase wikipedia.org. By using a chiral column, the enantiomers of this compound can be resolved and their relative proportions determined, allowing for the assessment of enantiomeric excess or purity wikipedia.orgub.edu.

Chromatographic Separation Techniques (e.g., UPLC) for Complex Mixture Analysis

Chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable for the separation of this compound from the complex mixtures in which it is often found, such as plant extracts nih.govresearchgate.net. UPLC offers improved resolution, speed, and sensitivity compared to traditional HPLC due to the use of smaller particle size stationary phases and higher pressures nih.gov.

UPLC methods, often coupled with UV or diode array detection (DAD) and mass spectrometry, enable the separation of this compound from co-eluting compounds, which is a critical step before structural characterization by NMR or quantification by MS nih.govresearchgate.net. Preparative chromatography, including preparative HPLC or UPLC, can be used to isolate sufficient quantities of pure this compound for detailed structural studies, such as those by NMR chemrxiv.org. The optimization of chromatographic parameters, including stationary phase chemistry, mobile phase composition, and gradient elution profiles, is essential for achieving effective separation of this compound from structurally similar alkaloids and other matrix components nih.gov.

Q & A

Q. What are the standard analytical techniques for identifying and characterizing Corynantheidal in plant extracts?

To identify this compound, combine chromatographic separation (e.g., HPLC or GC) with spectroscopic methods like NMR and mass spectrometry (MS). For reproducibility, document solvent systems, column specifications, and calibration standards. Validate purity using melting point analysis or high-resolution MS. Include raw spectral data in supplementary materials to enable peer validation .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

Use a factorial design of experiments (DOE) to test variables such as solvent polarity, pH, temperature, and extraction time. Compare yields via gravimetric analysis or LC-MS quantification. Validate protocols across multiple batches to assess consistency. Report deviations in extraction efficiency due to seasonal or geographical variations in plant material .

Q. What ethical considerations are critical when collecting plant samples for this compound research?

Obtain permits for sustainable harvesting under local biodiversity regulations. Document the provenance of samples (e.g., GPS coordinates, species authentication by a botanist). For studies involving indigenous knowledge, secure informed consent and adhere to the Nagoya Protocol .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological activity be systematically resolved?

Conduct a meta-analysis of existing studies, evaluating variables such as dosage, model systems (e.g., cell lines vs. in vivo), and assay conditions. Use statistical tools like heterogeneity tests (I² statistic) to identify confounding factors. Replicate key experiments under standardized conditions, explicitly reporting negative results .

Q. What experimental designs are suitable for elucidating this compound’s mechanism of action in neurological systems?

Employ a combination of in vitro (e.g., receptor-binding assays) and in vivo models (e.g., zebrafish or murine neurobehavioral studies). Use knockout models or siRNA to validate target specificity. Integrate multi-omics data (transcriptomics, metabolomics) to map signaling pathways. Ensure blinding and randomization to minimize bias .

Q. How should researchers address discrepancies in this compound’s bioavailability across pharmacokinetic studies?

Compare methodologies for drug administration (oral vs. intravenous), sample preparation (plasma vs. tissue homogenates), and detection limits of analytical instruments. Use compartmental modeling to assess absorption kinetics and half-life variability. Publish full pharmacokinetic parameters (AUC, Cmax, Tmax) in open-access repositories for cross-study validation .

Methodological Guidelines

- Data Presentation : Include raw datasets in appendices or supplementary files, with processed data (e.g., statistical summaries) in the main text. Use tables to compare extraction yields or pharmacological EC50 values across studies .

- Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01) and justify sample sizes via power analysis. For multivariate data, apply corrections like Bonferroni to avoid Type I errors .

- Reproducibility : Detail instrument settings (e.g., NMR spectrometer frequency) and software versions (e.g., Python libraries for bioinformatics). Share synthetic protocols for this compound derivatives via platforms like Protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.